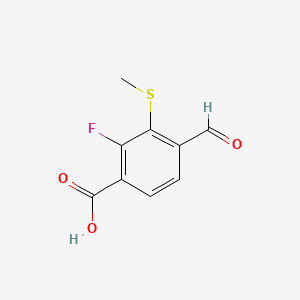
2-Fluoro-4-formyl-3-(methylthio)benzoic acid
Beschreibung
2-Fluoro-4-formyl-3-(methylthio)benzoic acid: is an organic compound with the molecular formula C9H7FO3S It is a derivative of benzoic acid, characterized by the presence of a fluorine atom, a formyl group, and a methylthio group on the benzene ring
Eigenschaften
Molekularformel |
C9H7FO3S |
|---|---|
Molekulargewicht |
214.22 g/mol |
IUPAC-Name |
2-fluoro-4-formyl-3-methylsulfanylbenzoic acid |
InChI |
InChI=1S/C9H7FO3S/c1-14-8-5(4-11)2-3-6(7(8)10)9(12)13/h2-4H,1H3,(H,12,13) |
InChI-Schlüssel |
NMFCGEAHUDOSLB-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=C(C=CC(=C1F)C(=O)O)C=O |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4-formyl-3-(methylthio)benzoic acid can be achieved through several synthetic routes. One common method involves the introduction of the fluorine atom, formyl group, and methylthio group onto the benzene ring through a series of substitution reactions. The reaction conditions typically involve the use of appropriate reagents and catalysts to facilitate these substitutions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The formyl group in 2-Fluoro-4-formyl-3-(methylthio)benzoic acid can undergo oxidation to form carboxylic acids.
Reduction: The formyl group can also be reduced to an alcohol group under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, nucleophiles, and electrophiles can be used under suitable conditions to achieve substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2-Fluoro-4-formyl-3-(methylthio)benzoic acid is used as an intermediate in the synthesis of more complex organic molecules
Biology: In biological research, this compound may be used to study the effects of fluorine and sulfur-containing functional groups on biological systems. It can also be used in the development of new biochemical assays.
Medicine: The compound’s unique chemical structure makes it a candidate for drug development. It may be explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its derivatives may find applications in the development of new polymers, coatings, and other advanced materials.
Wirkmechanismus
The mechanism of action of 2-Fluoro-4-formyl-3-(methylthio)benzoic acid involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and methylthio group can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can modulate enzymatic activities, receptor binding, and other cellular processes, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
- 2-Fluoro-4-(trifluoromethyl)benzoic acid
- 4-Methyl-2-(trifluoromethyl)benzoic acid
- 2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic acid
Comparison: Compared to similar compounds, 2-Fluoro-4-formyl-3-(methylthio)benzoic acid is unique due to the presence of both a formyl group and a methylthio group on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications. The fluorine atom enhances the compound’s stability and lipophilicity, while the formyl and methylthio groups provide sites for further chemical modifications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


